6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide
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Overview
Description
The compound “6-chloro-N’-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide” is a complex organic molecule that contains a quinoline moiety (a bicyclic aromatic compound), a pyridine ring (a six-membered aromatic ring with one nitrogen atom), and a carbohydrazide group (a derivative of carboxylic acid with two amine groups). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyridine rings, the introduction of the chloro groups, and the formation of the carbohydrazide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and pyridine) would contribute to the compound’s stability and could influence its reactivity. The chloro groups might make the compound more electrophilic, or electron-seeking .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The quinoline and pyridine rings might undergo electrophilic aromatic substitution reactions, while the carbohydrazide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and chloro groups might affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Molecular Interactions
Synthesis and Evaluation : This compound belongs to a class of substances that have been synthesized and assessed for their biological activities. Research on related pyridine and fused pyridine derivatives explores their antimicrobial and antioxidant properties. For instance, a study demonstrated the synthesis of novel pyridine derivatives with potential antimicrobial and antioxidant activities, indicating the compound's utility in developing new therapeutic agents (Flefel et al., 2018).
Biological Activities
Antimicrobial and Anticancer Potential : Some derivatives related to "6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide" have been explored for their antimicrobial and anticancer activities. Studies have synthesized compounds and tested them for antibacterial and anticancer efficacy, highlighting the potential of such chemicals in medical research and drug development (Bondock & Gieman, 2015).
Molecular Docking Studies
In Silico Analysis : Molecular docking studies are critical for understanding how these compounds interact with specific proteins, which is vital for drug design and discovery. Research involving similar compounds has utilized in silico molecular docking screenings to evaluate binding energies with target proteins, providing insights into their potential therapeutic applications (Flefel et al., 2018).
Chemical Transformations and Derivatives
Chemical Reactivity and Synthesis : The compound's structural framework allows for diverse chemical transformations, leading to the creation of various derivatives with potential biological activities. Research has detailed the synthesis of different pyridine derivatives, showcasing the compound's versatility in chemical reactions and potential for generating new molecules with significant biological properties (Al-Issa, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-13-4-1-11-2-5-14(22-15(11)9-13)6-8-17(25)23-24-18(26)12-3-7-16(20)21-10-12/h1-10H,(H,23,25)(H,24,26)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPECCNUKRIGS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)NNC(=O)C3=CN=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)NNC(=O)C3=CN=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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